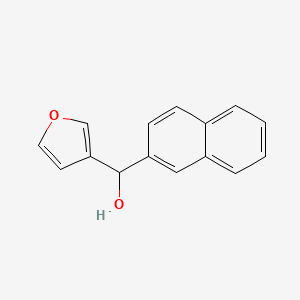

Furan-3-yl(naphthalen-2-yl)methanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

furan-3-yl(naphthalen-2-yl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O2/c16-15(14-7-8-17-10-14)13-6-5-11-3-1-2-4-12(11)9-13/h1-10,15-16H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLPOTWMGHRKSJV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C(C3=COC=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualization Within Aromatic Alcohol Chemistry

Aromatic alcohols are a class of organic compounds where a hydroxyl (-OH) group is attached to a carbon atom that is, in turn, bonded to an aromatic ring system. wikipedia.org Unlike phenols, where the hydroxyl group is directly bonded to an aromatic carbon, the presence of an alkyl spacer, in this case, a methanol (B129727) group, defines the chemical nature of aromatic alcohols. quora.com This structural nuance means that furan-3-yl(naphthalen-2-yl)methanol behaves more like a typical alcohol in its reactions, such as oxidation or esterification, while still being influenced by the electronic properties of the large aromatic moieties.

The study of aromatic alcohols is crucial as they serve as key intermediates in organic synthesis and are found in various biologically active compounds. wikipedia.orgacs.org Their properties, such as boiling points and solubility, are influenced by hydrogen bonding enabled by the hydroxyl group. libretexts.org this compound is a particularly complex example, combining both a heterocyclic (furan) and a polycyclic aromatic hydrocarbon (naphthalene) system, making its study relevant to understanding how these different aromatic systems collectively influence the molecule's reactivity and properties.

Significance of Furan and Naphthalene Moieties in Chemical Research

The two aromatic systems that constitute furan-3-yl(naphthalen-2-yl)methanol are themselves subjects of extensive research, which provides a basis for the interest in the combined molecule.

Furan (B31954) Moiety: The furan ring is a five-membered aromatic heterocycle containing an oxygen atom. chemenu.comnih.gov This structure is a cornerstone in medicinal chemistry, found in numerous pharmaceuticals. utripoli.edu.lyresearchgate.netutripoli.edu.ly Furan derivatives exhibit a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. wisdomlib.orgijabbr.com The oxygen atom in the furan ring acts as an electron-donating group, which makes the ring highly reactive towards electrophilic substitution, more so than benzene (B151609). chemenu.com Its inclusion in larger molecules can significantly alter biological activity, making it a valuable building block in the quest for new therapeutic agents. utripoli.edu.lyresearchgate.net

Naphthalene (B1677914) Moiety: Naphthalene is the simplest polycyclic aromatic hydrocarbon (PAH), consisting of two fused benzene rings. algoreducation.combritannica.com It is a foundational raw material for the synthesis of dyes, resins, and other industrial chemicals. britannica.com The naphthalene structure's extended pi-electron system gives it distinct electronic and spectroscopic properties. algoreducation.com In organic synthesis, naphthalene and its derivatives are versatile building blocks. hyhpesticide.com For instance, the industrial production of phthalic anhydride (B1165640), a precursor for many polymers and plasticizers, heavily relies on naphthalene. britannica.comwikipedia.org Its presence in a molecule increases lipophilicity and can facilitate interactions with biological targets.

The combination of these two moieties in this compound creates a molecule with a rich chemical character, blending the high reactivity of the furan ring with the bulky, electron-rich nature of the naphthalene system.

Overview of the Research Landscape for Complex Aromatic Alcohols

Direct Synthetic Pathways to Furan-3-yl(naphthalen-2-yl)methanol

Direct pathways to the target molecule would involve coupling a furan precursor with a naphthalene precursor.

The Friedel-Crafts reaction is a cornerstone of aromatic chemistry. A potential route to this compound is the Friedel-Crafts hydroxyalkylation of furan with 2-naphthaldehyde. This reaction would involve the acid-catalyzed electrophilic substitution of a furan ring C-H bond onto the carbonyl carbon of 2-naphthaldehyde. However, the furan nucleus is sensitive to strong acids, which can lead to polymerization. youtube.com Therefore, mild acid catalysts such as peridinium p-toluenesulfonate (PPTS) or phosphorus pentoxide would be necessary. youtube.com

A related approach involves the tandem Friedel-Crafts acylation and alkylation. For example, a one-pot synthesis of 2-naphthol (B1666908) derivatives has been achieved through an intermolecular Friedel-Crafts acylation of alkynes followed by an intramolecular Friedel-Crafts alkylation of β-chlorovinyl ketone intermediates. nih.gov While not a direct route to the target alcohol, this demonstrates the utility of Friedel-Crafts reactions in constructing complex naphthyl systems.

A more common and generally higher-yielding method for synthesizing diaryl-methanols is the addition of an organometallic reagent to a carbonyl compound. msu.edu For the synthesis of this compound, two primary variations of this approach exist:

Addition of a Furan Organometallic Reagent to 2-Naphthaldehyde: This would involve the preparation of a 3-furyl organometallic species, such as 3-furyllithium or 3-furylmagnesium bromide, followed by its reaction with 2-naphthaldehyde. The synthesis of furan-2-yl(phenyl)methanol via the Grignard reaction between bromobenzene (B47551) and furfural (B47365) is a well-established procedure that provides a strong precedent for this approach. orgsyn.org The necessary 3-halofuran precursor can be synthesized, although 3-substituted furans can be more challenging to prepare than their 2-substituted counterparts. youtube.com

Addition of a Naphthyl Organometallic Reagent to 3-Furaldehyde (B129913): Alternatively, a 2-naphthyl organometallic reagent, like 2-naphthylmagnesium bromide, could be added to 3-furaldehyde.

Stereoselectivity can be a key consideration in these additions, particularly when chiral centers are present in the starting materials. For instance, additions of organometallic reagents to aziridine-2-carboxaldehydes show high stereoselectivity, which is influenced by the nature of the metal and protecting groups, often rationalized by a chelation-based transition-state model. nih.gov

Facile synthetic routes to 5-substituted 2-furaldehydes have been developed using organozinc reagents, which could be adapted for the synthesis of 3-furaldehyde derivatives. nih.gov These reactions are often carried out under mild conditions with palladium catalysis. nih.gov

Synthesis of Furan-Containing Alcohols and Related Heterocycles

The synthesis of the target molecule is intrinsically linked to the broader chemistry of its constituent heterocyclic and aromatic systems.

The synthesis of substituted furans is a well-developed field. The Paal-Knorr synthesis, which involves the acid-catalyzed cyclization of 1,4-dicarbonyl compounds, is a classic method for furan ring formation. youtube.com Other methods include the Feist-Benary synthesis from 1,3-dicarbonyls and α-halo ketones. youtube.com

Modern methods offer more diverse routes. For example, rhodium(III)-catalyzed cyclization of acrylic acids with α-diazocarbonyl compounds provides a pathway to various furans. acs.org A modular synthesis of furans with up to four different substituents has been achieved through a trans-carboboration strategy, allowing for the programmed introduction of various groups. nih.gov The synthesis of 3-substituted furans, which can be challenging, is important as this motif is present in numerous natural products. youtube.com

Functionalization of the furan ring is also crucial. For instance, 5-substituted-2-furaldehydes can be prepared via Pd-catalyzed cross-coupling of organozinc halides with 5-bromo-2-furaldehyde. nih.gov The halogenation of furans, such as chlorination at low temperatures, can provide precursors for organometallic reagents. youtube.com

Interactive Table: Selected Methods for Furan Synthesis

| Method | Precursors | Catalyst/Reagent | Key Features |

| Paal-Knorr Synthesis youtube.com | 1,4-Dicarbonyl compounds | Acid | Aromaticity is the driving force. |

| Feist-Benary Synthesis youtube.com | 1,3-Dicarbonyl compounds, α-halo ketones | Base | Forms functionalized furans. |

| Rhodium-Catalyzed Cyclization acs.org | Acrylic acids, α-diazocarbonyls | Rh(III) catalyst | Broad functional group tolerance. |

| Trans-Carboboration nih.gov | Propargyl alcohols, acid chlorides | Pd/Cu co-catalyst | Modular synthesis of polysubstituted furans. |

The fusion of naphthalene and furan rings creates naphthofurans, a class of compounds with significant biological and medicinal properties. eurjchem.comscilit.comresearchgate.net The synthesis of these systems has attracted considerable interest. eurjchem.comscilit.comresearchgate.net

Several strategies exist for constructing naphthofuran skeletons. researchgate.net One approach begins with 2-hydroxy-1-naphthaldehyde. researchgate.net Another efficient method involves a one-pot, three-component reaction between Meldrum's acid, an arylglyoxal, and β-naphthol to produce 2-(2-(aryl)naphtho[2,1-b]furan-1-yl)acetic acid derivatives in excellent yields. arkat-usa.org The synthesis of dihydronaphthofuran-3-carboxylates has been achieved through the reaction of alkyl 3-bromo-3-nitroacrylates with 2-hydroxynaphthalene-1,4-dione. beilstein-journals.org

Furthermore, synthetic studies toward naphtho[2,3-b]furan, a motif in many bioactive natural products, have explored various strategies, including the base-promoted annulation between methyl 2-(phenylsulfinylmethyl)-3-furoate and 2-cyclohexenone. researchgate.net

Interactive Table: Approaches to Naphthofuran Synthesis

| Method | Key Precursors | Reagents/Conditions | Resulting Structure |

| Three-Component Reaction arkat-usa.org | Meldrum's acid, arylglyoxal, β-naphthol | Et3N, then HCl/AcOH | 2-(2-(aryl)naphtho[2,1-b]furan-1-yl)acetic acids |

| Reaction with Nitroacrylates beilstein-journals.org | Alkyl 3-bromo-3-nitroacrylates, 2-hydroxynaphthalene-1,4-dione | AcOK in methanol (B129727) | Dihydronaphthofuran-3-carboxylates |

| Annulation Reaction researchgate.net | Methyl 2-(phenylsulfinylmethyl)-3-furoate, 2-cyclohexenone | Base | Dihydronaphtho[2,3-b]furanone derivative |

Catalytic Methods in Aromatic Alcohol Synthesis

Catalysis plays a pivotal role in the synthesis of aromatic alcohols, offering efficiency and selectivity. As mentioned, mild acid catalysis is crucial for reactions involving the acid-sensitive furan ring. youtube.com

Palladium and copper co-catalyst systems are employed in the modular synthesis of substituted furans, which can then be further functionalized. nih.gov Rhodium(III) catalysis has been used for the synthesis of furans from acrylic acids. acs.org In the context of organometallic additions, the choice of the metal cation (e.g., in Grignard or organozinc reagents) can influence the stereochemical outcome of the reaction, often through chelation control. nih.gov

Organometallic compounds of furan can be coordinated to various metal centers, which can influence their reactivity. researchgate.net While furan typically coordinates in a η1(C) fashion, η2(C=C) coordination can open pathways to a broader range of derivatized furans. researchgate.net

Transition-Metal-Catalyzed C(sp³)–H Alkylation with Alcohols

The functionalization of C(sp³)–H bonds represents a powerful and atom-economical strategy in modern organic synthesis. Transition-metal-catalyzed C-alkylation of methyl-substituted heteroarenes using alcohols as alkylating agents is a versatile method for constructing elongated alkyl-substituted heterocyclic compounds. bohrium.comresearchgate.net This transformation typically proceeds through an auto-transfer hydrogenative (ATH) or "borrowing hydrogen" mechanism. bohrium.com In this process, the transition metal catalyst first facilitates the dehydrogenation of the reactant alcohol to form a corresponding carbonyl compound (an aldehyde or ketone). This intermediate then undergoes a condensation reaction with the methyl group of the heteroarene. Finally, the resulting alkenylated intermediate is hydrogenated in situ by the catalyst, using the hydrogen that was "borrowed" from the initial alcohol, to yield the final alkylated product. bohrium.com

A range of transition metals has been successfully employed for this purpose, including both precious metals and more abundant, less expensive alternatives.

Noble Metal Catalysts : Catalytic systems based on iridium (Ir), platinum (Pt), and ruthenium (Ru) have demonstrated good reactivity for the ATH-mediated alkylation of methyl heteroarenes with various alcohols. bohrium.com These catalysts are often effective but can require relatively high reaction temperatures. bohrium.com

Earth-Abundant Metal Catalysts : In a push towards more sustainable and economical processes, catalysts based on nickel (Ni), cobalt (Co), iron (Fe), and manganese (Mn) have been developed. bohrium.comresearchgate.net These systems have shown good catalytic efficiency and selectivity in many cases. However, they often necessitate high temperatures and high loadings of both the catalyst and a base, with the alcohol substrate scope sometimes limited primarily to primary alcohols. bohrium.com

The application of this methodology to synthesize a carbinol like this compound would likely involve a multi-step adaptation rather than a direct coupling, as the primary outcome of the ATH reaction is the elongation of a methyl group on a heterocycle.

Table 1: Overview of Transition Metal Catalysts for C(sp³)–H Alkylation with Alcohols via ATH

| Metal Catalyst | Ligand Type | Typical Conditions | Substrate Scope | Ref |

| Iridium (Ir) | Various phosphine (B1218219) & N-heterocyclic carbene (NHC) ligands | High temperature | Good reactivity with various methyl heteroarenes and alcohols | bohrium.com |

| Ruthenium (Ru) | Pincer-type ligands | High temperature | Effective for various substrates | bohrium.com |

| Iron (Fe) | Various ligands | High temperature, high catalyst/base loading | Primarily primary alcohols | bohrium.comresearchgate.net |

| Manganese (Mn) | Benzimidazole-iminopyridyl ligand | High temperature | Broad range of alcohols and methyl N-heteroarenes | researchgate.net |

| Cobalt (Co) | Various ligands | High temperature, high catalyst/base loading | Primarily primary alcohols | bohrium.com |

| Nickel (Ni) | Various ligands | High temperature, high catalyst/base loading | Primarily primary alcohols | bohrium.com |

Enzymatic Synthesis and Biocatalytic Approaches, including Directed Evolution of Aryl-Alcohol Oxidases

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. For the production of aromatic alcohols, enzymes such as alcohol dehydrogenases (ADHs) and aryl-alcohol oxidases (AAOs) are of significant interest. nih.govnih.govrsc.org

Aryl-alcohol oxidase (AAO) is a flavoenzyme secreted by certain fungi that plays a role in lignin (B12514952) degradation by oxidizing a wide array of aromatic and some aliphatic polyunsaturated alcohols to their corresponding aldehydes, releasing hydrogen peroxide (H₂O₂) as a byproduct. nih.govresearchgate.net While its natural function is oxidative, the reverse reaction—the reduction of an aldehyde or ketone to an alcohol—is synthetically desirable and can be achieved using other enzymes like ADHs, often in highly stereoselective ways. rsc.org AAOs themselves are relevant due to their inherent ability to interact with a broad range of aromatic substrates, including furan derivatives. nih.govcsic.es

The industrial application of these enzymes has often been hindered by issues of stability and expression in suitable hosts. Directed evolution has emerged as the foremost strategy to overcome these limitations and tailor enzymes for specific industrial purposes. nih.govnih.gov This process involves iterative rounds of gene mutation and screening to identify enzyme variants with enhanced properties, such as improved stability, higher activity, or altered substrate specificity. researchgate.net

A notable example is the focused directed evolution of AAO from the fungus Pleurotus eryngii for functional expression in the yeast Saccharomyces cerevisiae. nih.govresearchgate.net The lack of suitable heterologous expression systems initially precluded the engineering of AAO. nih.gov Researchers successfully achieved functional expression by designing chimeric signal peptides, which guide the secretion of the active enzyme from the yeast cells. researchgate.net Subsequent rounds of directed evolution led to variants with significantly improved expression and stability. nih.gov This work has unlocked new possibilities, including engineering AAOs to oxidize secondary aromatic alcohols, a crucial step toward synthesizing chiral aromatic carbinols. nih.gov

**Table 2: Example of Directed Evolution for Enhanced AAO Expression in *S. cerevisiae***

| Fusion Construct | Description | Cell Growth (OD₆₀₀) | Enzymatic Activity (U/liter) | Ref |

| preproα-AAO | Fusion with native α-factor signal peptide | ~36 | ~1.5 | researchgate.net |

| preαproK-AAO | Chimeric signal peptide | Lower | Lower | researchgate.net |

| preKproα-AAO | Chimeric signal peptide | Lower | Lower | researchgate.net |

| preproK-AAO | Fusion with K1 killer toxin signal peptide | Lower | Lower | researchgate.net |

Beyond AAOs, other biocatalytic systems are being developed. Lipases, such as Novozym 435 (Candida antarctica lipase (B570770) B), are highly stable and can catalyze reactions like esterification under mild conditions, demonstrating the utility of enzymes in reactions involving alcohols as substrates or products. chemrxiv.orgnih.gov The development of robust transaminases for the synthesis of furan-based amines from furan aldehydes also showcases the potential of biocatalysis to handle furan-containing building blocks. nih.gov

Multi-step Synthetic Sequences for Complex Aromatic Carbinols

The construction of specific, complex aromatic carbinols such as this compound (CAS No. 1008533-24-1) typically requires a well-designed, multi-step synthetic sequence. chemenu.com While the previously discussed methods describe specific bond-forming reactions, a complete synthesis often involves combining several fundamental transformations of organic chemistry.

One of the most direct and classical methods for synthesizing such secondary alcohols is the Grignard reaction . This powerful carbon-carbon bond-forming reaction involves the addition of an organomagnesium halide (Grignard reagent) to an aldehyde or ketone. For the target molecule, two primary Grignard-based routes are conceivable:

Route A: The reaction of a naphthalenyl Grignard reagent with a furan aldehyde. This involves the initial preparation of 2-naphthylmagnesium bromide from 2-bromonaphthalene, followed by its reaction with furan-3-carbaldehyde.

Route B: The reaction of a furyl Grignard reagent with a naphthalene aldehyde. This route would begin with the formation of 3-furylmagnesium bromide from 3-bromofuran, which would then be added to 2-naphthaldehyde.

Following the key addition step, an aqueous workup is performed to protonate the resulting alkoxide and yield the final carbinol product. Such synthetic sequences are foundational in producing a wide variety of complex organic molecules, including various naphthalene-based structures investigated for biological activity. biointerfaceresearch.com

Table 3: Plausible Grignard Synthesis for this compound (Route A)

| Step | Reactant 1 | Reactant 2 | Key Intermediate | Product |

| 1 | 2-Bromonaphthalene | Magnesium (Mg) | 2-Naphthylmagnesium bromide | - |

| 2 | 2-Naphthylmagnesium bromide | Furan-3-carbaldehyde | Magnesium alkoxide salt | This compound |

Oxidation Reactions of the Carbinol Functionality

The secondary alcohol group is readily susceptible to oxidation, yielding the corresponding ketone, furan-3-yl(naphthalen-2-yl)methanone. This transformation is a cornerstone reaction in organic synthesis. libretexts.org

The oxidation of secondary alcohols to ketones is a fundamental and widely employed transformation in organic chemistry. uhamka.ac.id For this compound, a variety of reagents can achieve this conversion with high efficiency. organic-chemistry.org Mild oxidants are often preferred to avoid potential side reactions involving the sensitive furan ring.

Common methods include the use of chromium-based reagents like Pyridinium chlorochromate (PCC), which is known for its ability to oxidize primary and secondary alcohols to aldehydes and ketones, respectively, without significant over-oxidation. libretexts.org Another approach involves Swern oxidation, which utilizes dimethyl sulfoxide (B87167) (DMSO) activated by an electrophile such as oxalyl chloride, operating under mild, low-temperature conditions. organic-chemistry.org More environmentally benign methods have also been developed, such as those employing the stable nitroxide radical TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) as a catalyst in conjunction with a stoichiometric oxidant like sodium hypochlorite (B82951) or air. nih.gov These TEMPO-based systems are highly selective for oxidizing alcohols without affecting other sensitive functional groups. organic-chemistry.orgnih.gov

| Oxidizing Agent/System | Typical Conditions | Key Characteristics | Reference |

|---|---|---|---|

| Pyridinium Chlorochromate (PCC) | CH₂Cl₂, Room Temperature | Mild; avoids over-oxidation to carboxylic acids. | libretexts.org |

| Swern Oxidation (DMSO, (COCl)₂, Et₃N) | CH₂Cl₂, -78 °C to Room Temperature | Mild conditions; useful for sensitive substrates. | organic-chemistry.org |

| Dess-Martin Periodinane (DMP) | CH₂Cl₂, Room Temperature | Fast, neutral conditions; broad applicability. | organic-chemistry.org |

| TEMPO/NaOCl | CH₂Cl₂/H₂O, 0 °C | Catalytic, selective for primary and secondary alcohols. | nih.gov |

| Jones Reagent (CrO₃, H₂SO₄, Acetone) | Acetone, 0 °C to Room Temperature | Strong oxidant; can be harsh for sensitive substrates. | libretexts.org |

Biocatalysis offers a green and highly selective alternative for the oxidation of alcohols. nih.gov Enzymes such as alcohol dehydrogenases (ADHs) and oxidases can catalyze the conversion of secondary alcohols to ketones with high specificity and under mild conditions. frontiersin.orgtudelft.nl

Aryl-alcohol oxidases (AAOs) are a class of flavoenzymes that can oxidize a range of aromatic alcohols. csic.es The catalytic cycle involves the oxidation of the alcohol substrate by the enzyme's FAD (flavin adenine (B156593) dinucleotide) cofactor, followed by the re-oxidation of the reduced FAD by molecular oxygen, producing hydrogen peroxide as a byproduct. csic.es These enzymes can work on hydrated aldehyde forms to facilitate further oxidation steps, a mechanism particularly relevant for furan derivatives. nih.gov

For the oxidation of a racemic alcohol like this compound, highly enantioselective ADHs can be used for kinetic resolution, where one enantiomer is preferentially oxidized, leaving the other enantiomer in high purity. frontiersin.org Conversely, non-enantioselective ADHs are valuable when the goal is the complete conversion of the racemic alcohol into the corresponding ketone, which is often a desired product in the flavor and fragrance industry. frontiersin.orgtudelft.nl Photobiocatalytic systems, which combine photocatalysts with enzymes, represent an emerging strategy for driving these oxidation reactions efficiently. acs.org

| Enzyme Class | Mechanism/Cofactor | Application | Reference |

|---|---|---|---|

| Alcohol Dehydrogenase (ADH) | NAD⁺/NADP⁺ dependent | Kinetic resolution of racemic alcohols or complete oxidation to ketones. | frontiersin.orgtudelft.nl |

| Aryl-Alcohol Oxidase (AAO) | FAD dependent; uses O₂ | Oxidation of aromatic and furan-containing alcohols. | csic.es |

| 5-Hydroxymethylfurfural (HMF) Oxidase | FAD dependent; uses O₂ | Capable of multiple oxidation steps on furan derivatives. | nih.govresearchgate.net |

Reactions Involving the Furan Ring System

The furan ring in this compound is an electron-rich aromatic system, making it susceptible to electrophilic attack and cycloaddition reactions. Its modest aromaticity, however, also allows for ring-opening under certain conditions. wikipedia.orgalmerja.com

The furan ring is significantly more reactive towards electrophiles than benzene due to the electron-donating effect of the oxygen heteroatom, which increases the electron density of the ring carbons. chemicalbook.comnumberanalytics.com Electrophilic attack occurs preferentially at the C2 and C5 positions, as the carbocation intermediate formed by attack at these positions is better stabilized by resonance (three resonance structures) compared to attack at C3 or C4 (two resonance structures). chemicalbook.com

In this compound, the C3 position is already substituted. Therefore, electrophilic substitution would be directed to the C2 and C5 positions. The large naphthalen-2-yl(methanol) substituent at C3 might sterically hinder the C2 position to some extent, potentially favoring substitution at the C5 position. Common electrophilic substitution reactions for furans include nitration, halogenation, and Friedel-Crafts reactions, though the conditions must often be milder than those used for benzene to prevent ring degradation. numberanalytics.comyoutube.com

| Reaction | Typical Reagent | Expected Product(s) | Reference |

|---|---|---|---|

| Nitration | Acetyl nitrate (B79036) (HNO₃/Acetic Anhydride) | 2-Nitro- and 5-nitro- substituted derivatives. | numberanalytics.com |

| Bromination | Br₂ in dioxane | 2-Bromo- and 5-bromo- substituted derivatives. | pearson.com |

| Sulfonation | SO₃-Pyridine complex | Furan-2-sulfonic acid derivatives. | youtube.com |

| Friedel-Crafts Acylation | Acetic anhydride (B1165640), SnCl₄ | 2-Acetyl- and 5-acetyl- substituted derivatives. | youtube.com |

The partial aromatic character of furan makes it susceptible to ring-opening reactions, particularly under acidic conditions. wikipedia.org Furan can be viewed as a cyclic enol ether, and like acyclic enol ethers, it can undergo acid-catalyzed hydrolysis. almerja.com This reaction typically proceeds via protonation of the furan ring (usually at C2), followed by the addition of water and subsequent cleavage of the ring to form a 1,4-dicarbonyl compound. chemtube3d.com For this compound, this pathway would lead to a complex 1,4-dicarbonyl structure. The conditions for such ring-opening, including the type of acid and water content, can significantly influence the reaction outcome and may compete with other reactions like polymerization, especially for furfuryl alcohols. mdpi.com

The relatively low resonance energy of furan allows it to act as a diene in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. wikipedia.orgquimicaorganica.org This reaction provides a powerful method for constructing complex bicyclic systems. Furan typically reacts with electron-deficient dienophiles, such as maleic anhydride, maleimides, or acrylates. nih.govresearchgate.net

The Diels-Alder reaction of furan is often reversible, and the stability of the resulting 7-oxabicyclo[2.2.1]heptene adducts can be low, sometimes requiring high temperatures or pressures to proceed. acs.org The reaction typically favors the formation of the endo isomer under kinetic control, although the exo isomer is often the more thermodynamically stable product. nih.gov The presence of substituents on the furan ring can influence the reactivity and selectivity of the cycloaddition. researchgate.netrsc.org For this compound, the furan ring would serve as the diene component in reactions with suitable dienophiles to form highly functionalized oxabicyclic adducts. nih.gov

Computational Chemistry and Theoretical Modeling of Furan 3 Yl Naphthalen 2 Yl Methanol Structural and Reactivity Aspects

Quantum Chemical Calculations of Molecular Structure and Electronic Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation, or approximations of it, to determine the electron distribution and energy of the system.

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of atoms, molecules, and solids. It is particularly valuable for its balance of accuracy and computational cost. In the context of Furan-3-yl(naphthalen-2-yl)methanol, DFT could be employed to optimize the molecule's geometry, predicting bond lengths, bond angles, and dihedral angles.

For instance, a study on a related naphthofuran derivative, 3-(2-Naphthol-1-yl)naphtho[2,1-b]furan, utilized DFT to confirm the suitability of its optimized geometry. researchgate.net Similarly, DFT calculations have been applied to investigate the bond lengths, bond angles, and dihedral angles of 5-aryl-3-(napth-2-yl)-1H-pyrazole, another naphthalene-containing compound. ripublication.com These studies highlight how DFT can provide a foundational understanding of the three-dimensional structure of complex organic molecules.

A hypothetical DFT study on this compound would likely involve selecting a suitable functional (e.g., B3LYP) and basis set to model the system accurately. The resulting optimized geometry would be the starting point for further analysis of the molecule's properties.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity, kinetic stability, and electronic properties. A smaller HOMO-LUMO gap generally suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.

Table 1: Illustrative HOMO-LUMO Energy Gaps of Related Compounds

| Compound | HOMO-LUMO Energy Gap (eV) | Reference |

| 3-(2-Naphthol-1-yl)naphtho[2,1-b]furan | 4.43 | researchgate.net |

| 5-aryl-3-(napth-2-yl)-1H-pyrazole (P4) | 0.10667 | ripublication.com |

This table is for illustrative purposes and shows data for related compounds, not this compound.

Conformational Analysis and Rotational Energy Barriers

The flexibility of this compound arises from the rotation around the single bonds connecting the furan (B31954), methanol (B129727), and naphthalene (B1677914) moieties. Conformational analysis aims to identify the most stable arrangements of the atoms (conformers) and the energy barriers between them. These rotational energy barriers are critical in determining the molecule's shape and how it can interact with other molecules.

General principles of conformational analysis show that staggered conformers are typically more stable than eclipsed ones due to reduced steric hindrance. msu.edu The rotational energy barriers can be influenced by factors such as the size of the substituents and electronic effects like hyperconjugation. msu.edu For example, in amides, n-π conjugation leads to significant rotational barriers. msu.edu

A computational study on this compound would involve systematically rotating the key dihedral angles and calculating the corresponding energy to map out the potential energy surface. This would reveal the lowest energy conformers and the transition states connecting them, providing a detailed picture of the molecule's flexibility.

Simulation of Molecular Interactions

Understanding how this compound interacts with its environment, such as with a catalyst or in a solution, is crucial for predicting its chemical behavior and potential applications.

If this compound were to be used as a substrate in a catalyzed reaction, computational modeling could be used to study the formation of the substrate-catalyst complex. This involves docking the substrate into the active site of the catalyst and then using quantum mechanics/molecular mechanics (QM/MM) methods to model the interactions and the reaction mechanism. While no specific studies on this complex exist, molecular docking is a common technique used to predict the binding orientation and affinity between a ligand and a protein. ripublication.com

Molecular dynamics (MD) simulations could be employed to study the diffusion of this compound in a solvent. These simulations track the movement of the molecule over time, providing insights into its transport properties. Such information would be valuable for understanding its behavior in solution-phase reactions or biological systems. While specific ligand diffusion simulations for this compound are not available, commercial suppliers do provide information regarding its transportation. bldpharm.com

Interactions with Solvent Systems, including Ionic Liquids

The interaction of this compound with various solvent systems is a critical aspect that influences its solubility, stability, and reactivity. Computational studies, particularly those employing quantum chemical methods, provide deep insights into the nature and strength of these interactions at a molecular level. While specific experimental or computational studies on the solvation of this compound are not extensively documented, the behavior can be inferred from studies on analogous systems containing furan, naphthalene, and hydroxyl moieties.

The polarity of the solvent is expected to play a significant role. In polar protic solvents like water and alcohols, the hydroxyl group of this compound can act as both a hydrogen bond donor and acceptor. The furan ring's oxygen atom can also participate as a hydrogen bond acceptor. In polar aprotic solvents such as dimethylformamide (DMF), the interactions would be predominantly of a dipole-dipole nature, with the solvent acting as a hydrogen bond acceptor. nih.gov

Ionic liquids (ILs) represent a unique class of solvents with tunable physicochemical properties. The interactions of this compound with ILs are multifaceted, involving a combination of electrostatic, hydrogen bonding, and π-π stacking interactions. The cation and anion of the IL can interact with different parts of the molecule. For instance, imidazolium-based cations can engage in π-π stacking with the naphthalene ring system. The anion of the IL can form hydrogen bonds with the hydroxyl group of the methanol bridge.

Computational studies on the interaction of ionic liquids with various solutes have elucidated the energetic contributions of these different interaction motifs. rsc.org For example, studies on the interaction of 1-butyl-3-methylimidazolium chloride ([Bmim][Cl]) with various volatile organic compounds have shown that interactions are stronger with polar molecules, particularly alcohols, due to hydrogen bonding. researchgate.net The interaction energy between the IL and the solute is a key descriptor of solubility and can be calculated using computational methods. rsc.org The complex nature of these interactions necessitates a detailed theoretical approach to understand the solvation thermodynamics and its impact on the chemical behavior of this compound.

Table 1: Representative Interaction Energies of Model Compounds with Ionic Liquids

| Cation | Anion | Model Solute | Interaction Type | Calculated Interaction Energy (kJ/mol) | Reference |

|---|---|---|---|---|---|

| 1-Butyl-3-methylimidazolium ([Bmim]+) | Chloride ([Cl]-) | Methanol | Hydrogen Bonding | Strong | researchgate.net |

| 1-Butyl-3-methylimidazolium ([Bmim]+) | Thiocyanate ([SCN]-) | Dimethylformamide (DMF) | Dipole-Dipole, H-Bonding | - | nih.gov |

| 1-Hexyl-3-methylimidazolium ([C6mim]+) | Naphthalene-1-sulfonate | N/A (Self-aggregation) | π-π Stacking, van der Waals | - | researchgate.net |

Machine Learning Approaches in Predicting Molecular Parameters

In recent years, machine learning (ML) has emerged as a powerful tool in computational chemistry to accelerate the prediction of molecular properties, bypassing the need for computationally expensive quantum mechanical calculations for every new molecule. nih.gov For a molecule like this compound, ML models can be trained to predict a wide range of structural and reactivity parameters.

The general workflow for applying ML to predict molecular parameters involves several key steps. First, a dataset of molecules with known properties is assembled. For this compound, this dataset would ideally consist of a diverse set of furan and naphthalene derivatives. researchgate.netdigitaloceanspaces.com Each molecule in the dataset is then represented by a set of numerical features, known as molecular descriptors or fingerprints. These descriptors can encode constitutional, topological, geometrical, and electronic information about the molecule.

Once the molecules are featurized, an ML algorithm is trained to learn the relationship between the molecular descriptors and the target property. Common ML models used in chemistry include artificial neural networks (ANNs), support vector machines (SVMs), and random forests. researchgate.net For instance, ANNs have been successfully used to predict the cetane number of furan-based biofuel additives with a high degree of accuracy. researchgate.net The performance of the trained model is then evaluated on a separate test set of molecules that were not used during training to ensure its predictive power and generalizability.

For this compound, this approach could be used to predict properties such as:

Solubility in various solvents.

Reactivity parameters , like bond dissociation energies or activation energies for specific reactions.

Spectroscopic properties , such as NMR chemical shifts or UV-Vis absorption maxima.

Biological activity , by training on datasets of compounds with known biological targets.

The accuracy of ML predictions is highly dependent on the quality and diversity of the training data and the choice of molecular descriptors. The integration of quantum-mechanical descriptors, which provide detailed electronic information, can significantly improve the accuracy of ML models, although at a higher computational cost for generating the descriptors. chemrxiv.org The development of interpretable ML models is also a growing area of research, aiming to provide insights into the structure-property relationships learned by the model. chemrxiv.org

Table 2: Application of Machine Learning in Predicting Properties of Furan and Naphthalene Derivatives

| Compound Class | Predicted Property | Machine Learning Model | Molecular Descriptors Used | Reference |

|---|---|---|---|---|

| Furan derivatives | Cetane Number | Artificial Neural Network (ANN) | Quantitative Structure-Property Relationship (QSPR) | researchgate.net |

| Furan derivatives | Corrosion Inhibition Efficiency | Partial Least Squares (PLS), Principal Component Regression (PCR), Multiple Linear Regression (MLR) | Quantum chemical descriptors (EHOMO, ELUMO, band gap), topological indices | digitaloceanspaces.com |

| General organic molecules | Excited-state properties (triplet energy, spin density) | Not specified | Not specified | acs.org |

| Carboxylated azoles | Reaction Yield | Not specified | Fingerprint bit importances | chemrxiv.org |

Strategic Derivatization of Furan 3 Yl Naphthalen 2 Yl Methanol for Enhanced Research Applications

Hydroxyl Group Derivatization for Analytical and Chiral Separations

The presence of a hydroxyl (-OH) group in furan-3-yl(naphthalen-2-yl)methanol is a key feature for derivatization, particularly for improving its analytical and chiral separation characteristics. The polarity of the hydroxyl group can lead to poor chromatographic peak shape and low volatility, which can be overcome by converting it into a less polar functional group.

Silylation Strategies (e.g., N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide, MTBSTFA)

Silylation is a widely employed derivatization technique in gas chromatography (GC) to enhance the volatility and thermal stability of compounds containing active hydrogen atoms, such as alcohols. restek.comresearchgate.net The process involves the replacement of the active hydrogen in the hydroxyl group with an alkylsilyl group, such as a tert-butyldimethylsilyl (TBDMS) group. restek.com

For this compound, derivatization with N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) is a highly effective strategy. sigmaaldrich.com MTBSTFA is a powerful silylating agent that reacts with the hydroxyl group to form a TBDMS ether. avantorsciences.com This reaction is typically carried out in an aprotic solvent like acetonitrile (B52724) or dimethylformamide (DMF) and may be heated to ensure complete reaction. sigmaaldrich.comnasa.gov The resulting TBDMS derivative of this compound is significantly less polar and more volatile than the parent alcohol, leading to improved peak shape and shorter retention times in GC analysis. Furthermore, TBDMS derivatives are known for their high stability, particularly their resistance to hydrolysis, compared to smaller silyl (B83357) derivatives like trimethylsilyl (B98337) (TMS) ethers. sigmaaldrich.com This stability is advantageous for sample handling and analysis. The reaction with MTBSTFA is a single-step process with high yields, and the by-products are neutral and volatile, minimizing interference in the analysis. avantorsciences.comnasa.gov

Table 1: Illustrative Silylation of this compound

| Parameter | Before Derivatization | After Derivatization with MTBSTFA |

| Compound | This compound | O-tert-butyldimethylsilyl-furan-3-yl(naphthalen-2-yl)methanol |

| Functional Group | Secondary Alcohol (-OH) | TBDMS Ether (-O-Si(CH₃)₂(C(CH₃)₃)) |

| Polarity | High | Low |

| Volatility | Low | High |

| GC Suitability | Poor (tailing peaks, long retention) | Excellent (sharp peaks, shorter retention) |

| Stability | Moderate | High (resistant to hydrolysis) |

Esterification and Other Functional Group Modifications

Esterification is another fundamental derivatization technique used to modify hydroxyl groups for analytical purposes. numberanalytics.com This reaction converts the alcohol into an ester, which is typically less polar and more volatile. patsnap.comjove.com For this compound, esterification can be achieved by reacting it with a suitable acylating agent, such as an acid chloride or anhydride (B1165640), in the presence of a catalyst or a base to neutralize the acidic byproduct. nih.govnih.gov For instance, reaction with acetyl chloride or acetic anhydride would yield the corresponding acetate (B1210297) ester.

These ester derivatives are well-suited for both gas and liquid chromatography, often exhibiting improved peak shapes and resolution. patsnap.comjove.com The choice of the acylating agent can also be used to introduce a specific tag for detection. For example, using a fluorinated acylating agent can enhance detection by electron capture detection (ECD) in GC. youtube.com

Beyond simple esterification, other functional group modifications of the hydroxyl group can be performed. For instance, conversion to an ether, while generally requiring harsher conditions, can also serve as a protective strategy. libretexts.org However, for analytical derivatization, esterification is often preferred due to milder reaction conditions and the ease of derivative formation. patsnap.comgoogle.com

Table 2: Example Esterification Reagents for this compound

| Reagent | Derivative Formed | Key Advantages for Analysis |

| Acetyl Chloride | Acetate Ester | Increases volatility for GC analysis. |

| Pentafluorobenzoyl Chloride | Pentafluorobenzoyl Ester | Introduces a fluorinated tag for sensitive ECD detection. |

| Dansyl Chloride | Dansyl Ester | Creates a highly fluorescent derivative for HPLC with fluorescence detection. nih.gov |

Achiral Pre-Column Derivatization for Enantioresolution

For chiral molecules like this compound, which exists as a pair of enantiomers, separating and quantifying each enantiomer is often crucial. One powerful technique to achieve this on a standard (achiral) chromatography column is through pre-column derivatization with a chiral derivatizing agent (CDA). researchgate.netnih.govchiralpedia.com

This method involves reacting the racemic mixture of this compound with a single, pure enantiomer of a CDA. chiralpedia.com This reaction creates a pair of diastereomers. Unlike enantiomers, which have identical physical properties, diastereomers have different physical properties and can therefore be separated on a conventional achiral stationary phase in HPLC. researchgate.netscirp.orgresearchgate.net

A variety of chiral derivatizing agents are available, often containing a reactive group that can readily form a covalent bond with the hydroxyl group of the alcohol. Examples include chiral isocyanates, which form diastereomeric carbamates, or chiral carboxylic acids (or their activated derivatives), which form diastereomeric esters. researchgate.netnih.gov The success of this method depends on the CDA being enantiomerically pure and the derivatization reaction proceeding without racemization of the analyte. chiralpedia.com This approach offers a versatile alternative to using more expensive chiral stationary phases. scirp.orgresearchgate.net

Derivatization for Spectroscopic Probes and Labeling

The inherent spectroscopic properties of this compound, particularly the naphthalene (B1677914) moiety, make it an excellent candidate for development into spectroscopic probes and labels. Naphthalene itself is a well-known fluorophore, although its fluorescence can be modest. researchgate.net Derivatization can significantly enhance its quantum yield and shift its excitation and emission wavelengths. researchgate.netnih.gov

By reacting the hydroxyl group with a molecule that can modulate the electronic properties of the naphthalene system, it is possible to create "turn-on" or "turn-off" fluorescent probes. For example, derivatization with a receptor unit for a specific ion or molecule could lead to a change in fluorescence upon binding, making it a selective sensor. mdpi.comresearchgate.net

Furthermore, the hydroxyl group can be used to attach the entire this compound molecule as a fluorescent label to other non-fluorescent molecules of interest, such as proteins or other small molecules. thermofisher.com Reagents like 9-anthroylnitrile can react with alcohols to yield highly fluorescent esters, suggesting a similar strategy could be applied here to enhance the inherent fluorescence of the naphthalene group or to introduce a different fluorophore altogether. thermofisher.com The introduction of a naphthalene group can also improve the photostability of the resulting probe. nih.gov

Table 3: Potential Derivatization Strategies for Spectroscopic Probes

| Derivatizing Agent Class | Resulting Derivative | Application | Principle |

| Isocyanates with a receptor | Urethane-linked sensor | Ion or molecule sensing | Binding event alters the electronic structure of the naphthalene fluorophore, changing fluorescence intensity. mdpi.com |

| Dansyl Chloride | Dansyl ester | Fluorescent labeling | Attaches a highly fluorescent dansyl group, enabling sensitive detection. nih.gov |

| Fluorescein-based reagents | Fluorescein ether/ester | Bio-imaging | Introduces a bright and photostable fluorophore for cellular imaging. thermofisher.com |

| Naphthalene-based acyl chlorides | Naphthoyl ester | Ratiometric sensing | Can create systems where excimer formation is modulated by an analyte, leading to a ratiometric response. researchgate.net |

Modifications for Tailored Reactivity and Stability

In organic synthesis, it is often necessary to mask or protect a reactive functional group to prevent it from interfering with a reaction occurring elsewhere in the molecule. libretexts.orgmasterorganicchemistry.com The hydroxyl group of this compound is reactive towards a wide range of reagents, including bases, oxidizing agents, and nucleophiles. masterorganicchemistry.com

Protecting the hydroxyl group by converting it into a more stable, less reactive functional group, such as a silyl ether or an acetal, can be a crucial step in a multi-step synthesis. libretexts.orghighfine.com For example, converting the hydroxyl to a tert-butyldimethylsilyl (TBS) ether using TBS-Cl or MTBSTFA renders it stable to a wide range of non-acidic conditions, including organometallic reagents and many oxidizing and reducing agents. highfine.comccspublishing.org.cn This protecting group can then be selectively removed under mild acidic conditions or with a fluoride (B91410) source when its presence is no longer required. masterorganicchemistry.com

The choice of protecting group is critical and depends on the specific reaction conditions that need to be tolerated. organic-chemistry.org The stability of various protecting groups under different conditions (acidic, basic, oxidative, reductive) is well-documented, allowing for a strategic selection. organic-chemistry.org This ability to tailor the reactivity and stability of this compound through derivatization significantly broadens its applicability as an intermediate in complex organic synthesis.

Table 4: Common Hydroxyl Protecting Groups and Their Stability

| Protecting Group | Formation Reagent | Stability | Deprotection Conditions |

| Trimethylsilyl (TMS) Ether | Trimethylsilyl chloride (TMSCl) | Labile to acid and base, moisture sensitive. ccspublishing.org.cn | Mild acid, water, or fluoride ions. |

| tert-Butyldimethylsilyl (TBS/TBDMS) Ether | tert-Butyldimethylsilyl chloride (TBDMSCl), MTBSTFA | Stable to base, many oxidizing/reducing agents. Labile to strong acid and fluoride. highfine.com | Fluoride ions (e.g., TBAF), strong acid. |

| Methoxymethyl (MOM) Ether | Methoxymethyl chloride (MOMCl) | Stable to base, nucleophiles, many oxidizing/reducing agents. Labile to acid. highfine.com | Acidic conditions (e.g., HCl in methanol). masterorganicchemistry.com |

| Tetrahydropyranyl (THP) Ether | Dihydropyran (DHP), acid catalyst | Stable to base, nucleophiles, organometallics, many oxidizing/reducing agents. Labile to acid. libretexts.org | Aqueous acid. |

Q & A

Q. What synthetic methodologies are commonly employed to prepare Furan-3-yl(naphthalen-2-yl)methanol?

- Methodological Answer : A nucleophilic addition or Grignard reaction is typically used. For example, naphthol derivatives can be alkylated under basic conditions (e.g., K₂CO₃ in DMF) with propargyl bromide, followed by quenching and purification via solvent extraction . Alternatively, hydroxylamine hydrochloride can be refluxed with ketone intermediates in ethanol to form isoxazole derivatives, which are neutralized with acetic acid and crystallized . These routes require monitoring via TLC (n-hexane:ethyl acetate, 9:1) and purification using SPE or column chromatography.

Q. Which analytical techniques are suitable for structural characterization of this compound?

- Methodological Answer :

- X-ray crystallography : Single-crystal X-ray diffraction (SXRD) using SHELX software (e.g., SHELXL for refinement) provides bond lengths, angles, and hydrogen bonding patterns. Orthorhombic systems (space group Pbca) are common for naphthalene derivatives .

- NMR spectroscopy : ¹H/¹³C NMR (e.g., 300–500 MHz) in deuterated solvents identifies substituent positions and stereochemistry .

- HPLC-MS/MS : Quantifies purity and detects impurities using biomarkers like 8-hydroxyguanosine or nitrotyrosine as internal standards .

Q. How can hydrogen bonding interactions in crystals of this compound be systematically analyzed?

- Methodological Answer : Graph-set analysis (e.g., Etter’s formalism) classifies hydrogen bonds into motifs like chains (C), rings (R), or discrete (D) patterns. For example, O–H···O interactions between the methanol hydroxyl group and furan oxygen can form cyclic dimers. Directionality and donor-acceptor distances (typically 2.6–3.0 Å) are validated via SXRD .

Advanced Research Questions

Q. How can contradictory crystallographic data (e.g., twinning or disorder) be resolved during refinement?

- Methodological Answer : Use SHELXL’s TWIN/BASF commands to model twinning. For disorder, split atomic positions with PART/SUMP restraints. Validate with Rint (<5%) and GooF (0.9–1.1). High-resolution data (<1.0 Å) improves electron density maps for accurate modeling .

Q. What computational approaches predict the bioactivity of this compound derivatives?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess charge transfer properties. For chalcone analogs, λmax in UV-Vis correlates with π→π* transitions .

- Molecular docking : Use AutoDock Vina to simulate binding to target proteins (e.g., Plasmodium falciparum enoyl-ACP reductase). Validate docking poses with MD simulations and experimental IC₅₀ values .

Q. How to optimize synthetic yield when scaling up reactions involving sensitive intermediates?

- Methodological Answer :

- Temperature control : Reflux in ethanol at 80°C minimizes side reactions (e.g., oxidation of furan rings) .

- Catalyst screening : Palladium/nickel dual catalysts enhance cross-coupling efficiency (e.g., Suzuki-Miyaura for biphenyl derivatives) .

- In-line analytics : Use FTIR or Raman spectroscopy to monitor reaction progress in real time .

Q. Designing a toxicological study for hepatic effects: What inclusion criteria and biomarkers are relevant?

- Methodological Answer : Follow ATSDR guidelines:

- Species : Laboratory mammals (rats/mice) exposed via oral gavage.

- Biomarkers : Measure hepatic enzymes (ALT, AST) and oxidative stress markers (8-isoprostaglandin F2α, malondialdehyde) via HPLC-MS/MS .

- Dose-response : Use NOAEL/LOAEL thresholds from subchronic studies (28–90 days) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.